4-(tert-Butoxy)-2-chloro-1-fluorobenzene
Description
4-(tert-Butoxy)-2-chloro-1-fluorobenzene (CAS: 1369889-65-5) is a halogenated aromatic compound featuring a tert-butoxy group at the para position, a chlorine substituent at the ortho position, and a fluorine atom at the meta position relative to the oxygen. This compound is primarily utilized in research and development as a synthetic intermediate, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics are pivotal for tuning bioactivity and reactivity . Its tert-butoxy group confers steric bulk and electron-donating effects, while the chloro and fluoro substituents modulate electronic properties and direct further functionalization.
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
2-chloro-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
InChI Key |
ZHIRQLVTKFEREF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid and a quaternary ammonium salt. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .
Industrial Production Methods
In industrial settings, the production of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution: Reagents such as potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
4-(tert-Butoxy)-2-chloro-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical reactions. The chloro and fluoro substituents influence the compound’s reactivity and stability .
Comparison with Similar Compounds
tert-Butoxy-Substituted Halogenated Benzenes
Several analogs of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene are documented in commercial catalogs (e.g., Accela’s SY298900 series), differing in substituent positions and halogen types (Table 1).
Table 1: Key tert-Butoxy-Substituted Analogs
Key Observations :
- Substituent Positioning : The para tert-butoxy group in the parent compound allows for predictable regioselectivity in electrophilic substitution, whereas meta-substituted analogs (e.g., SY298905) may exhibit steric hindrance between substituents .
- Halogen Effects : Replacing chlorine with iodine (SY298911) increases leaving-group ability, favoring nucleophilic aromatic substitution. In contrast, the parent compound’s chlorine is more suited for directed ortho-metalation .
- Steric and Electronic Modulation : Methyl groups (SY298907) further hinder reactivity, whereas methoxy substituents (e.g., SY298908) introduce competing electron-donating effects .
Bromo-Chloro-Fluoro Benzene Derivatives
Bromo analogs (e.g., 4-Bromo-2-chloro-1-fluorobenzene, CAS: 29242990) lack the tert-butoxy group but share halogen diversity (). These compounds are often employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior reactivity over chlorine . However, the absence of the tert-butoxy group reduces steric protection, making them more reactive but less selective in further functionalization .
Nitro- and Trifluoromethyl-Substituted Analogs
Compounds like 4-Bromo-2-fluoro-1-nitrobenzene (CAS: 467435-07-0) and 4-Bromo-2-chlorobenzotrifluoride (CAS: 185331-69-5) feature nitro (-NO₂) and trifluoromethyl (-CF₃) groups, respectively (). These strongly electron-withdrawing substituents enhance electrophilic substitution at specific positions but reduce solubility in nonpolar media compared to tert-butoxy derivatives .
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